molecular formula C8H9NO2 B1415088 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol CAS No. 704879-73-2

3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol

Cat. No.: B1415088
CAS No.: 704879-73-2
M. Wt: 151.16 g/mol
InChI Key: CCRWZANKPSYLKJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol is a heterocyclic compound with the molecular formula C8H9NO2. It is part of the benzoxazine family, which is known for its diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound is characterized by a benzene ring fused to an oxazine ring, with a hydroxyl group at the 8th position.

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of reactive oxygen species .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition results in increased levels of acetylcholine, which can affect neurotransmission and cognitive function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products. These changes can affect its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to alterations in cell viability and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play crucial roles in its biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and can bind to plasma proteins such as albumin. These interactions influence its localization and accumulation in specific tissues, which can affect its overall pharmacological profile .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol involves the reaction of 2-aminophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction typically occurs in water at room temperature and is known for its high regioselectivity and good substrate scope .

Industrial Production Methods: Industrial production methods often utilize high-throughput mechanochemistry, which allows for the parallel synthesis of benzoxazine derivatives. This method involves a one-pot, three-component reaction using a multiposition jar milling system, enabling the processing of multiple samples simultaneously .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazine ring can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol
  • 3,4-Dihydro-2H-benzo[e][1,3]oxazine
  • 2H-1,4-Benzoxazin-8-ol

Comparison: 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol is unique due to the presence of the hydroxyl group at the 8th position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-3-1-2-6-8(7)11-5-4-9-6/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRWZANKPSYLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652409
Record name 3,4-Dihydro-2H-1,4-benzoxazin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704879-73-2
Record name 3,4-Dihydro-2H-1,4-benzoxazin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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